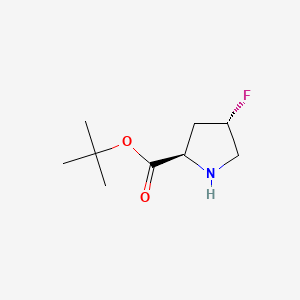

tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

描述

tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (CAS: 2380772-40-5) is a fluorinated pyrrolidine derivative with the molecular formula C₉H₁₆FNO₂ and a molecular weight of 189.23 g/mol . The compound features a tert-butyl ester group and a fluorine atom at the 4-position of the pyrrolidine ring. Its stereochemistry (2R,4S) is critical for its interactions in pharmaceutical and chemical applications, particularly in modulating bioavailability and target binding.

属性

IUPAC Name |

tert-butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMORIDAQGDQESW-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Methyl Esters Followed by Acid-Catalyzed Esterification

A foundational method involves hydrolyzing methyl (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylate to the corresponding carboxylic acid, followed by tert-butyl esterification. In this two-step process:

-

Hydrolysis : The methyl ester is treated with aqueous NaOH in methanol/THF (1:1) at room temperature for 2 hours, achieving near-quantitative conversion to the carboxylic acid .

-

Esterification : The acid is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. This step typically yields the tert-butyl ester in 70–85% yield after purification.

Key Considerations :

-

The Boc group remains stable during hydrolysis but may require acidic workup (pH 3) to isolate intermediates .

-

Stereochemical integrity at C2 and C4 is preserved due to the absence of ring-opening or epimerization .

Tosylation and Nucleophilic Fluorination

This method leverages a tosyl intermediate for fluoride displacement, ensuring stereochemical fidelity:

-

Hydroxypyrrolidine Preparation : (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is protected as its di-tert-butyl dicarboxylate using Boc anhydride .

-

Tosylation : The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with pyridine as a base (0°C to RT, 12–24 hours) .

-

Fluorination : The tosylate undergoes nucleophilic substitution with anhydrous KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF, 60–80°C, 6–12 hours), yielding the fluorinated product in 65–78% yield .

Mechanistic Insight :

-

The SN2 mechanism inverts configuration at C4, necessitating a (2R,4R)-tosylate precursor to obtain the (2R,4S)-fluoro product .

-

Competing elimination is mitigated by using bulky fluoride sources (e.g., TBAF) and controlled temperatures .

Deoxyfluorination Using Fluolead®

Direct fluorination of the hydroxyl group with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®) offers a one-step alternative:

-

Reaction Setup : The hydroxyl-pyrrolidine derivative (e.g., (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester) is treated with Fluolead® (1.2–1.5 equiv) in dichloromethane at −10°C to 0°C .

-

Workup : After 2–4 hours, the mixture is quenched with aqueous NaHCO3, extracted, and purified via column chromatography, achieving 80–92% yield .

Advantages :

-

Retains stereochemistry at C4 due to the concerted fluorination mechanism .

-

Eliminates the need for intermediate tosylation, reducing synthetic steps .

Bromofluorination and Ring Closure

A less conventional route involves bromofluorination of azide intermediates:

-

Bromofluorination : 3-Azido-2-methylprop-1-ene is treated with N-bromosuccinimide (NBS) and Et3N·3HF in CH2Cl2, forming a bromofluorinated adduct .

-

Hydrogenation and Protection : Catalytic hydrogenation (H2/Pd-C) reduces the azide to an amine, which is Boc-protected in situ .

-

Ring Closure : Sodium hydride in DMF induces cyclization, yielding the fluoropyrrolidine ring (43% overall yield) .

Limitations :

-

Multi-step synthesis lowers overall efficiency compared to direct fluorination .

-

Requires careful handling of azides due to explosivity risks .

Radiosynthesis via Automated Modules

For isotopic labeling (e.g., 18F), automated systems enable high-purity synthesis:

-

Precursor Preparation : A tosyl or nitro precursor (e.g., (2R,4S)-4-nitro-pyrrolidine-2-carboxylic acid tert-butyl ester) is adsorbed onto a solid-phase cartridge .

-

Fluorination : [18F]Fluoride is eluted with K222/K2CO3, reacted at 100°C for 10 minutes, and purified via HPLC .

-

Isolation : The product is isolated in 15–25% radiochemical yield (RCY) with >98% enantiomeric excess .

Applications :

-

Critical for positron emission tomography (PET) tracer development .

-

Scalable for clinical production under Good Manufacturing Practice (GMP) .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Reagents | Stereochemical Control | Complexity |

|---|---|---|---|---|

| Tosylation/Fluorination | 65–78 | TsCl, KF/TBAF | High (SN2 mechanism) | Moderate |

| Deoxyfluorination | 80–92 | Fluolead® | High (retention) | Low |

| Bromofluorination | 43 | NBS, Et3N·3HF | Moderate | High |

| Radiosynthesis | 15–25 (RCY) | [18F]Fluoride, K222 | High | High |

Key Trends :

化学反应分析

Types of Reactions

tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids or Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of fluorinated derivatives .

科学研究应用

Drug Development

tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate has been explored as a precursor for various drug candidates due to its ability to modify biological activity through structural variations. The fluorine atom is known to influence pharmacokinetic properties, enhancing bioavailability and metabolic stability .

Peptide Synthesis

This compound can be incorporated into peptide sequences, serving as a building block that can provide specific functionalities or enhance the stability of peptides against enzymatic degradation. Its unique steric and electronic properties allow researchers to study enzyme-substrate interactions more effectively .

Enzyme Interaction Studies

Research indicates that this compound exhibits notable interactions with various enzymes, which can be analyzed through computational docking studies. These studies help elucidate mechanisms of action and guide further modifications to improve efficacy .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may have antiproliferative effects against cancer cell lines. For example, modifications have shown significant activity against breast cancer cells (MDA-MB-231), with IC50 values ranging from 5 to 10 µM . This highlights its potential as a lead compound in anticancer drug development.

Case Study 1: Synthesis and Evaluation of Fluorinated Proline Analogues

In a study focused on fluorinated proline analogues, this compound was utilized as a synthetic intermediate. The study demonstrated that the introduction of fluorine at specific positions could enhance selectivity and potency against targeted enzymes involved in cancer pathways .

Case Study 2: Peptide-Based Therapeutics

Another research effort investigated the incorporation of this compound into peptide structures aimed at inhibiting specific protein-protein interactions relevant in cancer biology. The results indicated improved binding affinities when compared to non-fluorinated analogues, showcasing the impact of fluorination on biological activity .

Data Overview

The following table summarizes key findings related to the biological activity of this compound:

作用机制

The mechanism of action of tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

相似化合物的比较

Structural Features and Substitution Patterns

The table below compares key structural and physicochemical properties of tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate with related compounds:

Key Observations :

- Fluorine vs. Hydroxy/Cyano Groups: Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier or polar groups (e.g., hydroxy, cyano) .

- Ester Variations : The tert-butyl ester provides steric protection against enzymatic hydrolysis, whereas methyl or ethyl esters are more labile, impacting pharmacokinetics .

生物活性

Tert-butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl ester group attached to a fluorinated pyrrolidine ring, which significantly influences its pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 201.25 g/mol

- Configuration : (2R,4S)

The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

The biological activity of this compound is mediated through its interactions with various biological targets. Research indicates that this compound may influence enzyme activity and receptor binding, making it a candidate for drug development in various therapeutic areas.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Binding : Studies suggest that the compound may bind to certain receptors, influencing downstream signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts, including cancer research and enzyme inhibition.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on melanoma cell lines with BRAFV600E mutations. The results indicated significant antiproliferative activity, with IC values in the micromolar range across multiple cell lines. This suggests its potential as a lead compound for developing anticancer agents.

- DPP-IV Inhibition : In another investigation focusing on diabetes management, this compound was found to inhibit DPP-IV effectively. This enzyme plays a crucial role in glucose metabolism, and its inhibition can lead to improved glycemic control in diabetic patients.

- Immunotherapy Potential : Research into the compound's interaction with immune checkpoints revealed that it might disrupt PD-1/PD-L1 binding, which is critical for immune evasion in tumors. This property positions it as a potential candidate for immunotherapy development.

Computational Studies

Computational docking studies have been employed to predict the binding modes of this compound with various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity.

Table 2: Computational Binding Affinities

| Target | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| DPP-IV | -7.5 | Strong interaction indicating potential inhibition. |

| PD-L1 | -8.0 | Suggests effective disruption of immune checkpoint. |

常见问题

What synthetic methodologies are most effective for preparing enantiomerically pure tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate?

Basic Research Focus

The synthesis typically involves stereoselective fluorination and chiral resolution. For example, intermediates like (2S,4R)-4-hydroxyproline derivatives are fluorinated using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by tert-butyloxycarbonyl (Boc) protection. Key steps include:

- Chiral Pool Synthesis : Starting from L-proline derivatives to retain stereochemistry .

- Fluorination : Optimizing reaction time and temperature to avoid racemization (e.g., −78°C in anhydrous THF) .

- Purification : Flash chromatography with gradients like EtOAc/hexane or chiral HPLC for enantiomeric separation .

How can researchers resolve contradictions in NMR data when characterizing fluorinated pyrrolidine derivatives?

Advanced Research Focus

Discrepancies in and NMR spectra often arise from dynamic stereochemical effects (e.g., epimerization or rotameric equilibria). Methodological strategies include:

- Low-Temperature NMR : Conduct experiments at −40°C to "freeze" conformational changes and clarify splitting patterns .

- 2D NMR (COSY, HSQC) : Assign coupling constants () to distinguish axial/equatorial fluorine substituents and confirm the (2R,4S) configuration .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., tert-butyl (2S,4R)-4-hydroxyprolinate derivatives) .

What advanced techniques are critical for analyzing the stereochemical stability of this compound under varying pH and solvent conditions?

Advanced Research Focus

Epimerization at C-2 or C-4 is a major concern. To assess stability:

- Kinetic Studies : Monitor racemization via polarimetry or chiral HPLC under accelerated conditions (e.g., 40°C in MeOH/HO). Evidence shows spontaneous epimerization in polar solvents, leading to diastereomeric mixtures .

- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for stereoinversion .

- pH-Dependent Stability : Test in buffered solutions (pH 3–10); acidic conditions often promote Boc deprotection, while basic conditions accelerate fluoropyrrolidine ring rearrangements .

How can researchers optimize reaction conditions to minimize byproducts during Boc protection/deprotection?

Basic Research Focus

Common byproducts include tert-butyl alcohol (from Boc cleavage) and carbamate side products. Optimization strategies:

- Deprotection : Use TFA/DCM (1:4 v/v) at 0°C for controlled Boc removal, avoiding excess acid that degrades the fluoropyrrolidine core .

- Protection : Employ Boc anhydride with DMAP catalysis in dry DCM to enhance regioselectivity .

- Work-Up : Neutralize acidic mixtures with saturated NaHCO immediately post-reaction to prevent intermediate decomposition .

How do researchers address challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Advanced Research Focus

Scale-up risks include reduced ee due to inefficient mixing or thermal gradients. Mitigation strategies:

- Continuous Flow Chemistry : Improve heat/mass transfer for fluorination and Boc protection steps .

- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track ee in real time .

- Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., L-tartaric acid) to purify enantiomers at >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。